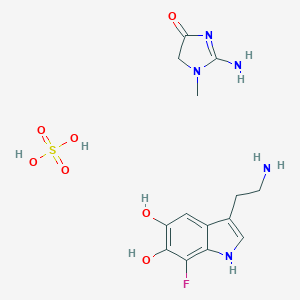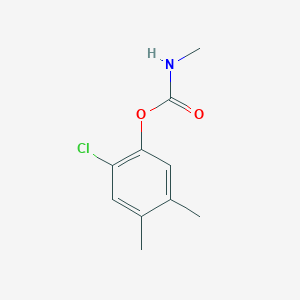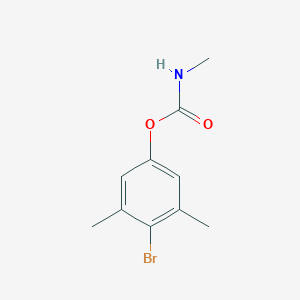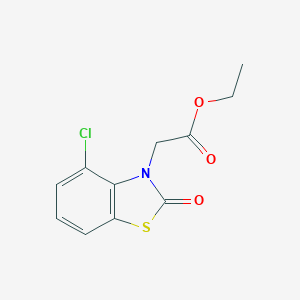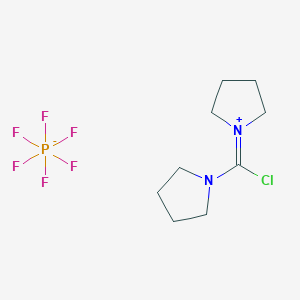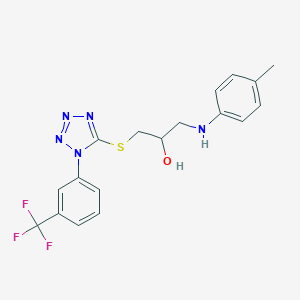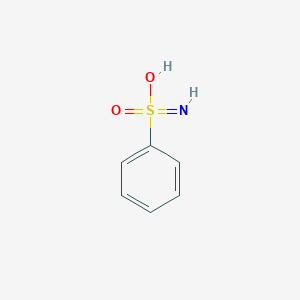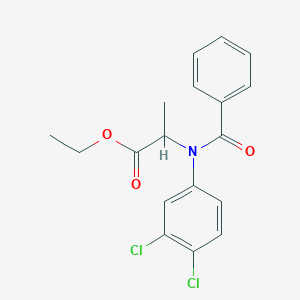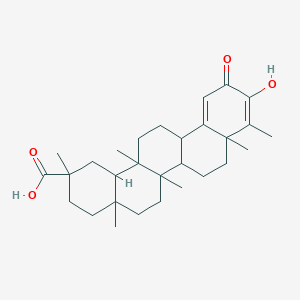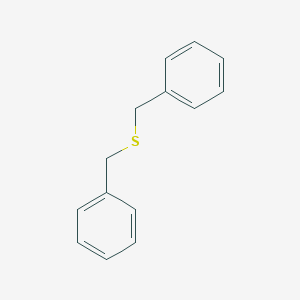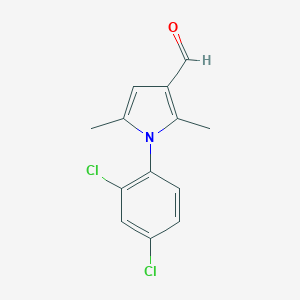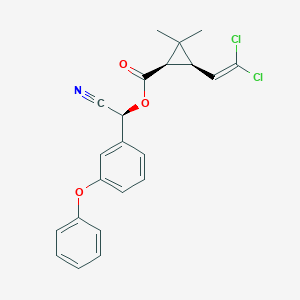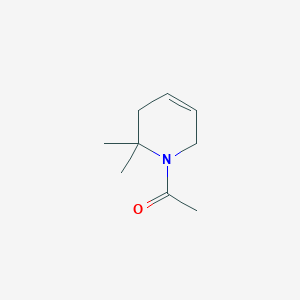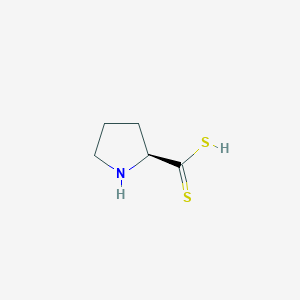
Prolinedithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prolinedithiocarbamate (PDTC) is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. PDTC belongs to the class of dithiocarbamates, which are known for their antioxidant and anti-inflammatory properties.
Wirkmechanismus
Prolinedithiocarbamate exerts its biological effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Prolinedithiocarbamate also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemische Und Physiologische Effekte
Prolinedithiocarbamate has been shown to have several biochemical and physiological effects. It inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Prolinedithiocarbamate also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS) such as NADPH oxidase and xanthine oxidase. Prolinedithiocarbamate has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
Prolinedithiocarbamate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. Prolinedithiocarbamate can be used in various in vitro and in vivo studies to investigate its effects on different cell types and animal models. However, Prolinedithiocarbamate has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. Prolinedithiocarbamate can also interfere with the activity of other enzymes and proteins, which can lead to off-target effects.
Zukünftige Richtungen
Prolinedithiocarbamate has shown promising results in various scientific research applications. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate to improve its solubility and bioavailability. Further studies are needed to investigate the effects of Prolinedithiocarbamate on different diseases and animal models. Prolinedithiocarbamate can also be used in combination with other compounds to enhance its therapeutic potential. Overall, Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.
Conclusion
Prolinedithiocarbamate is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has anti-inflammatory, antioxidant, and anti-cancer properties and exerts its biological effects by inhibiting the activity of NF-κB and reducing oxidative stress. Prolinedithiocarbamate has several advantages for lab experiments, but it also has some limitations. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate and investigating its effects on different diseases and animal models. Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.
Synthesemethoden
Prolinedithiocarbamate can be synthesized through the reaction of proline and carbon disulfide in the presence of a base such as sodium hydroxide. This method yields a pure form of Prolinedithiocarbamate that can be used for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Prolinedithiocarbamate has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Prolinedithiocarbamate has been used in several in vitro and in vivo studies to investigate its effects on cell proliferation, apoptosis, and oxidative stress.
Eigenschaften
CAS-Nummer |
135467-92-4 |
|---|---|
Produktname |
Prolinedithiocarbamate |
Molekularformel |
C5H9NS2 |
Molekulargewicht |
147.3 g/mol |
IUPAC-Name |
(2S)-pyrrolidine-2-carbodithioic acid |
InChI |
InChI=1S/C5H9NS2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
InChI-Schlüssel |
NOQMBGVHFWMDIE-BYPYZUCNSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C(=S)S |
SMILES |
C1CC(NC1)C(=S)S |
Kanonische SMILES |
C1CC(NC1)C(=S)S |
Synonyme |
PDTC proline dithiocarbamate prolinedithiocarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




